molecular formula C14H16ClN5O B7910694 1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine

1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine

Cat. No.: B7910694
M. Wt: 305.76 g/mol
InChI Key: HYNXFGRSWHOWKK-UHFFFAOYSA-N
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Description

The compound identified as “1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound with a high yield of approximately 90% . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \, C_3H_4N_2 + C(O)Cl_2 \rightarrow (C_3H_3N_2)_2CO + 2 \, [C_3H_3N_2H_2]Cl 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, in biochemical applications, the compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine include other imidazole derivatives and compounds with similar chemical structures. Examples include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness as a reagent in organic synthesis highlight its versatility and importance in scientific research.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-7-9(3)17-14(19-12(7)21)20-13(16)18-11-6-4-5-10(15)8(11)2/h4-6H,1-3H3,(H4,16,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNXFGRSWHOWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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